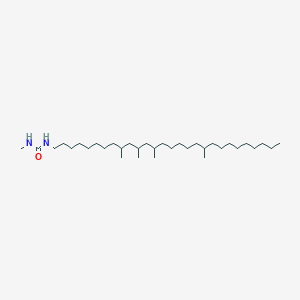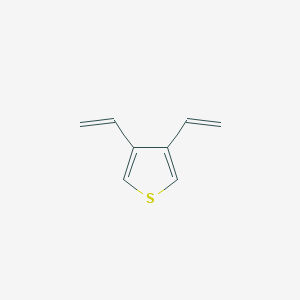
Thiophene, 3,4-diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,4-diethenyl- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. Thiophene itself is known for its aromatic properties and is found in various natural and synthetic products. The 3,4-diethenyl substitution introduces vinyl groups at the 3 and 4 positions of the thiophene ring, potentially altering its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-diethenyl-thiophene, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This reaction involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters to form aminothiophene derivatives.
Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or potassium ethyl xanthate (EtOCS2K) to form substituted thiophenes.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is scalable and provides good yields of the desired thiophene compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,4-diethenyl- can undergo various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: Thiophenes can be oxidized to form sulfoxides and sulfones.
Addition Reactions: Thiophenes can participate in Diels-Alder reactions with activated dienophiles, although they are less reactive than furans.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Major Products Formed
Nitration: 2-nitrothiophene and 2,5-dinitrothiophene.
Sulfonation: Thiophene sulfonic acids.
Oxidation: Thiophene sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,4-diethenyl- has various applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene, 3,4-diethenyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Thiophene, 3,4-diethenyl- can be compared with other thiophene derivatives:
Thiophene: The parent compound, thiophene, lacks the vinyl substitutions and has different reactivity and applications.
2,5-Dimethylthiophene: This compound has methyl groups at the 2 and 5 positions, altering its electronic properties compared to 3,4-diethenyl-thiophene.
Benzothiophene: Contains a fused benzene ring, which significantly changes its chemical behavior and applications.
Conclusion
Thiophene, 3,4-diethenyl- is a versatile compound with unique chemical properties and a wide range of applications in various fields
Eigenschaften
CAS-Nummer |
138354-62-8 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
3,4-bis(ethenyl)thiophene |
InChI |
InChI=1S/C8H8S/c1-3-7-5-9-6-8(7)4-2/h3-6H,1-2H2 |
InChI-Schlüssel |
HBZZGDHDOZPHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CSC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
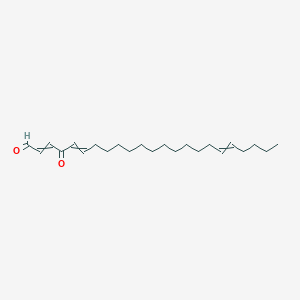
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
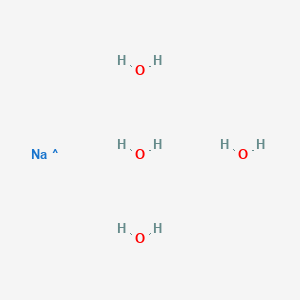
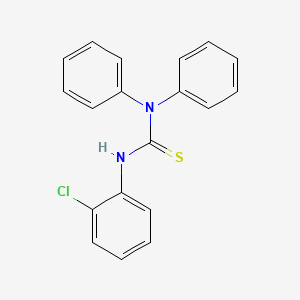
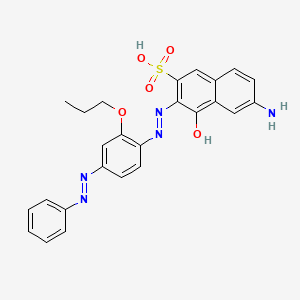
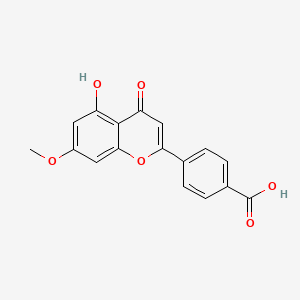
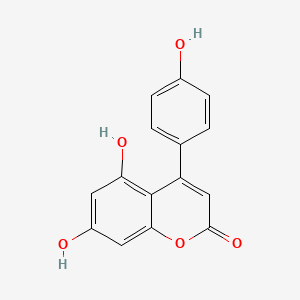

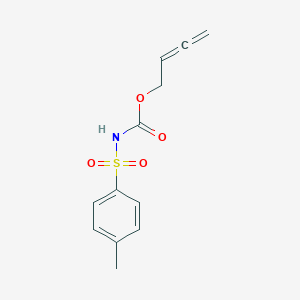
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
